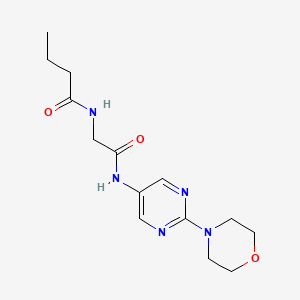

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide

Description

N-(2-((2-Morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a synthetic pyrimidine derivative characterized by a morpholino substituent at the 2-position of the pyrimidine ring and a butyramide side chain. The compound’s structure combines a planar pyrimidine core with a morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) and a flexible butyramide group. While synthesis protocols for analogous compounds involve halogenation or hydroxylation of pyrimidine side chains (e.g., 5-(2-haloethyl)pyrimidines), the introduction of the morpholino group likely follows nucleophilic substitution or coupling reactions, as seen in related pyrimidine derivatives .

Properties

IUPAC Name |

N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-2-3-12(20)15-10-13(21)18-11-8-16-14(17-9-11)19-4-6-22-7-5-19/h8-9H,2-7,10H2,1H3,(H,15,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEOYLPEUISYSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.

Attachment of the Oxoethyl Linker: The oxoethyl linker is introduced through an acylation reaction, where the pyrimidine-morpholine intermediate is treated with an acyl chloride or anhydride.

Formation of the Butyramide Group: Finally, the butyramide group is attached through an amidation reaction, where the oxoethyl intermediate reacts with butyric acid or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the oxoethyl linker, converting the carbonyl group to a hydroxyl group.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

Oxidation: N-oxide derivatives of the morpholine ring.

Reduction: Hydroxyethyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine: Investigated for its anticancer properties, as pyrimidine derivatives are known to interfere with DNA synthesis and repair.

Industry: Utilized in the development of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Core Pyrimidine Derivatives with Halogenated Side Chains

The 5-(2-haloethyl)pyrimidine derivatives described in share a pyrimidine core but feature halogenated (iodine or chlorine) ethyl side chains instead of the morpholino-butyramide system. Key differences include:

- Substituent Polarity: Morpholino groups enhance polarity due to oxygen and nitrogen atoms, improving aqueous solubility compared to lipophilic haloethyl groups.

- Reactivity: Haloethyl groups (e.g., iodine, chlorine) are more electrophilic, enabling nucleophilic substitution reactions, whereas the morpholino group confers stability and reduces reactivity.

Complex Amide-Containing Pharmacopeial Compounds

Compounds m, n, and o from are structurally distinct due to their tetrahydropyrimidin-1(2H)-yl moieties, multiple aromatic rings, and stereochemical complexity. Notable contrasts include:

- Backbone Complexity : The pharmacopeial compounds feature branched hexane backbones with phenyl and hydroxy groups, increasing molecular weight and lipophilicity compared to the simpler butyramide chain in the target compound.

- Stereochemistry : The explicit (R/S) configurations in compounds m , n , and o suggest strict stereochemical requirements for biological activity, whereas the target compound’s stereochemistry (if present) is unspecified.

Table 1: Structural Comparison of N-(2-((2-Morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide and Analogs

Functional Implications

- Solubility and Bioavailability: The morpholino group in the target compound likely improves solubility over haloethyl derivatives, which are more lipophilic. However, it may exhibit lower membrane permeability than the aromatic-rich pharmacopeial compounds .

- Synthetic Accessibility: Haloethyl pyrimidines are synthesized via direct halogenation, whereas the target compound may require multi-step coupling reactions to introduce the morpholino and butyramide groups .

- Target Binding: While haloethyl pyrimidines may interact via halogen bonding, the target compound’s morpholino and amide groups could engage in stronger hydrogen-bonding interactions with biological targets, such as kinases or GPCRs.

Biological Activity

N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of its effects on cellular processes and its therapeutic applications. The compound's structure suggests it may interact with various biological targets, leading to significant implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O3, with a molecular weight of 278.31 g/mol. Its structure includes a morpholinopyrimidine moiety, which is known to exhibit diverse biological activities.

Research indicates that compounds similar to this compound can act as inhibitors of specific signaling pathways, such as the PI3K/Akt pathway. This pathway is critical in regulating cell survival, proliferation, and metabolism. Inhibiting this pathway can lead to apoptosis in cancer cells, making such compounds potential candidates for cancer therapy .

1. Anticancer Activity

Several studies have investigated the anticancer properties of morpholinopyrimidine derivatives. For instance, compounds that share structural similarities with this compound have shown efficacy in inhibiting tumor growth in various cancer models. A notable study highlighted that these compounds could induce apoptosis in cancer cells by activating caspase pathways .

2. Neuroprotective Effects

In addition to anticancer properties, morpholinopyrimidine derivatives have been explored for neuroprotective effects. A specific analog demonstrated protective activity against endoplasmic reticulum (ER) stress-induced cell death in pancreatic β-cells, suggesting potential applications in diabetes management. The compound showed a maximal protective effect with an EC50 value of 0.1 ± 0.01 μM, indicating high potency .

Data Table: Biological Activity Summary

Research Findings

The exploration of this compound and its analogs has revealed several promising findings:

- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the morpholinopyrimidine structure can enhance biological activity, particularly against cancer cell lines .

- Solubility and Bioavailability : One major advantage noted in recent studies is the improved aqueous solubility of certain analogs compared to traditional compounds, which is crucial for their bioavailability and therapeutic efficacy .

- Potential Therapeutic Applications : Given its dual role in both anticancer and neuroprotective capacities, there is significant interest in further developing this compound for clinical applications targeting both oncology and metabolic diseases like diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.